methyl [4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]acetate
Description
Methyl [4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]acetate is a pyrazole derivative characterized by a formyl group at position 4, a 4-methoxyphenyl substituent at position 3, and a methyl ester-linked acetate moiety at position 1 of the pyrazole ring. This compound is of interest due to its structural complexity, which combines electron-withdrawing (formyl) and electron-donating (methoxy) groups.
Properties
IUPAC Name |
methyl 2-[4-formyl-3-(4-methoxyphenyl)pyrazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-19-12-5-3-10(4-6-12)14-11(9-17)7-16(15-14)8-13(18)20-2/h3-7,9H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBCPVPLODBNJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C=O)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]acetate typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate, followed by formylation and esterification . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and safety .
Chemical Reactions Analysis
Types of Reactions
Methyl [4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the formyl group to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Methyl [4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]acetate has been investigated for its potential therapeutic applications, particularly as an anti-inflammatory and anti-cancer agent.
Case Studies
- Anti-inflammatory Activity : Research has indicated that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that modifications to the pyrazole ring can enhance the compound's efficacy in inhibiting pro-inflammatory cytokines.
- Anticancer Potential : Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells. This compound has been explored for its ability to inhibit cell proliferation in various cancer cell lines, showcasing its potential as a lead compound for further drug development.
Synthetic Intermediate
This compound serves as an important intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Synthesis Applications
- Building Block for Complex Molecules : this compound can be utilized to synthesize other biologically active compounds. Its formyl group allows for further reactions to create various derivatives with enhanced biological activities.
Materials Science
The compound's unique chemical structure makes it suitable for applications in materials science, particularly in the development of polymers and nanomaterials.
Research Insights
- Polymer Chemistry : The incorporation of pyrazole units into polymer matrices has been studied for improving thermal stability and mechanical properties. Research indicates that such polymers exhibit enhanced performance characteristics, making them suitable for advanced material applications.
Summary Table of Applications
| Application Area | Specific Use Cases | Research Findings |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory and anticancer agents | Induces apoptosis; inhibits cytokines |
| Synthetic Intermediate | Building block for complex molecules | Enhances synthesis of bioactive compounds |
| Materials Science | Development of advanced polymers | Improved thermal stability and mechanical properties |
Mechanism of Action
The mechanism of action of methyl [4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl and methoxy groups play crucial roles in its binding affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares methyl [4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]acetate with analogs identified in recent literature and commercial databases. Key differences in substituents, functional groups, and properties are highlighted.
2.1 Ethyl 2-[4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]acetate
- Structural Differences : Replaces the methyl ester with an ethyl ester.
- Impact on Properties: Molecular Weight: Higher molecular weight (Δ ~14 g/mol) due to the ethyl group. Commercial Availability: Available in 50 mg and 500 mg quantities (CymitQuimica), priced at €427 and €1,149, respectively .
- Synthetic Relevance : The ethyl ester may offer better stability during prolonged storage or under acidic conditions.
2.2 Methyl 1-(4-methoxyphenyl)-5-methyl-2-phenyl-1H-imidazole-4-carboxylate (5b)
- Core Heterocycle : Imidazole instead of pyrazole.
- Functional Groups : Retains the 4-methoxyphenyl group and methyl ester but lacks the formyl substituent.
- Synthesis : Prepared via cyclization of enamine derivatives in polyphosphoric acid (PPA), followed by column chromatography .
- Biological Implications: Imidazole derivatives are known for antimicrobial and anti-inflammatory activities, suggesting divergent applications compared to pyrazole-based analogs.
2.3 2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol
- Substituents: Replaces the formyl and ester groups with a phenol moiety.
- Hydrogen Bonding : The hydroxyl group enables O–H⋯N hydrogen bonding, influencing crystal packing and solubility .
- Biological Activity: Pyrazoles with phenolic groups exhibit antipruritic and anti-inflammatory effects, as reported in related compounds .
2.4 Ethyl 2-[4-Formyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]acetate
- Substituent Variation : Position 3 substituent is 1-methylpyrazole instead of 4-methoxyphenyl.
- Electronic Effects : The electron-deficient pyrazole substituent may alter reactivity at the formyl group, affecting nucleophilic addition reactions .
2.5 [5-Methyl-4-(4-methylphenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-methoxyacetate
- Key Differences : Incorporates a sulfanyl group and methoxyacetate ester.
- Applications : Sulfur-containing pyrazoles are explored in agrochemicals and kinase inhibitors .
Data Tables for Comparative Analysis
Table 1: Substituent and Functional Group Comparison
Table 2: Physicochemical and Commercial Properties
Key Research Findings
- Synthetic Flexibility : The formyl group in the target compound enables facile derivatization (e.g., condensation reactions) compared to hydroxyl or thioether analogs .
- Crystallography Tools : Structural data for related compounds were refined using SHELXL and visualized via WinGX/ORTEP, underscoring the importance of these tools in confirming substituent geometries .
Biological Activity
Methyl [4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C14H14N2O4
- Molecular Weight : 274.27 g/mol
- CAS Number : 1159697-43-4
The compound features a pyrazole ring, which is known for its diverse biological activities, and a methoxyphenyl group that enhances its chemical reactivity and potential therapeutic effects.
This compound exhibits its biological effects through various mechanisms:
- Antimicrobial Activity : Studies indicate that this compound can inhibit the growth of certain bacteria and fungi. It has been shown to affect the cell membrane integrity and metabolic processes of pathogens.
- Anticancer Activity : The compound has demonstrated the ability to induce apoptosis in cancer cells by activating specific signaling pathways. It has been noted for its effectiveness against various cancer cell lines, including breast and liver cancer cells .
Antimicrobial Activity
A study evaluated the antimicrobial properties of several pyrazole derivatives, including this compound. The results showed significant inhibition against a range of pathogens:
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 - 0.25 | Staphylococcus aureus |
| 7b | 0.22 - 0.25 | Staphylococcus epidermidis |
The compound's effectiveness was measured using Minimum Inhibitory Concentration (MIC) values, indicating strong antibacterial properties .
Anticancer Activity
Recent research highlighted the anticancer potential of pyrazole derivatives:
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| MDA-MB-231 | 10 | Breast cancer |
| HepG2 | 15 | Liver cancer |
These findings suggest that this compound can effectively inhibit the proliferation of various cancer cells, making it a candidate for further therapeutic development .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other pyrazole derivatives:
| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |
|---|---|---|
| Methyl 4-methoxyphenylacetate | Not significant | Not applicable |
| 4-formyl-3-methoxyphenylboronic acid | Moderate | Low |
| This compound | Excellent | High |
This table illustrates that the presence of both the pyrazole ring and the formyl group in this compound confers unique properties that enhance its biological activities compared to structurally similar compounds .
Q & A
Q. What are the common synthetic routes for methyl [4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]acetate?
The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate and phenylhydrazine derivatives to form the pyrazole core. For example, cyclization with N,N-dimethylformamide dimethyl acetal (DMF-DMA) can introduce formyl groups at the 4-position of the pyrazole ring . Subsequent functionalization, such as acylation or alkylation, is used to attach the 4-methoxyphenyl and methyl acetate groups. Key steps often require optimization of reaction time, temperature, and catalysts (e.g., POCl₃ for formylation) .
Q. How is the compound characterized structurally?
X-ray crystallography is the gold standard for confirming the 3D structure, particularly for verifying substituent positions and bond angles. For instance, analogs like 4-(4-chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl benzoate were resolved using this method . Complementary techniques include:
- NMR : To confirm proton environments (e.g., formyl protons at δ ~9.5–10.0 ppm).
- IR : To identify functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for esters).
- Mass spectrometry : For molecular weight validation .
Advanced Research Questions
Q. How can researchers optimize the formylation step in pyrazole derivatives?
The formylation of pyrazoles at the 4-position is sensitive to reaction conditions. For example, using Vilsmeier-Haack reagent (POCl₃/DMF) under controlled temperatures (0–5°C) minimizes side reactions like over-oxidation. Post-formylation purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) improves yield . Computational modeling (e.g., DFT calculations) can predict reactivity and guide solvent selection .
Q. What computational methods are effective in designing reactions for this compound?
Quantum mechanical calculations (e.g., Gaussian09 with B3LYP/6-31G* basis sets) model transition states and intermediates, aiding in predicting regioselectivity during cyclization . The ICReDD framework combines reaction path searches with machine learning to optimize experimental conditions, reducing trial-and-error approaches . For instance, this method could predict optimal catalysts for esterification or formylation steps.
Q. How do substituents (e.g., 4-methoxyphenyl vs. 4-chlorophenyl) impact biological activity?
Substituents influence electronic and steric properties, altering binding affinity in biological targets. For example:
- Electron-donating groups (e.g., 4-methoxy) enhance π-stacking in aromatic systems, potentially improving antimicrobial activity .
- Electron-withdrawing groups (e.g., trifluoromethyl) increase metabolic stability but may reduce solubility . Comparative studies using isosteric replacements (e.g., 4-methoxy vs. 4-hydroxy) and SAR analysis are recommended .
Q. How can low yields in multi-step syntheses be addressed?
Common issues include:
- Intermediate instability : Use low-temperature workups (-20°C) for formylated intermediates .
- Byproduct formation : Employ scavengers (e.g., molecular sieves for water-sensitive steps) .
- Purification challenges : Optimize HPLC conditions (C18 columns, acetonitrile/water gradients) for polar intermediates .
Data Contradictions and Resolution
Q. Discrepancies in reported biological activity: How to validate results?
Variations in antimicrobial assays (e.g., broth microdilution vs. disk diffusion) can lead to conflicting MIC values. Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin for bacteria). Cross-validate with computational docking studies (e.g., AutoDock Vina) to correlate activity with binding poses .
Methodological Tables
Table 1. Key Synthetic Steps and Optimization Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Ethyl acetoacetate, DMF-DMA, 80°C | 65–75 | |
| Formylation | POCl₃/DMF, 0–5°C | 50–60 | |
| Esterification | CH₃COCl, pyridine, RT | 70–80 |
Table 2. Analytical Data for Structural Confirmation
| Technique | Key Signals | Reference |
|---|---|---|
| X-ray diffraction | C=O bond length: 1.21 Å | |
| ¹H NMR (CDCl₃) | Formyl proton: δ 9.82 (s) | |
| IR (KBr) | C=O stretch: 1725 cm⁻¹ |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
